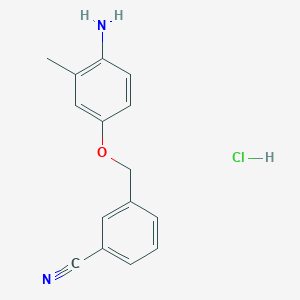

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its applications in pharmaceutical testing and as a building block in chemical synthesis . The compound has a molecular formula of C15H15ClN2O and a molecular weight of 274.74 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride typically involves the reaction of 4-amino-3-methylphenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for synthesizing complex molecules.

Biology: In the study of enzyme interactions and protein labeling.

Medicine: As a reference standard in pharmaceutical testing.

Industry: In the development of new materials and chemical processes

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

- 3-(4-Amino-3-methylphenoxymethyl)benzamide

- 3-(4-Amino-3-methylphenoxymethyl)benzoic acid .

Uniqueness

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological and pharmaceutical applications .

Biologische Aktivität

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables.

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H14ClN1O1

- Molecular Weight : 239.71 g/mol

Research indicates that this compound exhibits its biological activity primarily through interactions with specific biological targets, such as enzymes and receptors. Its structural features suggest it may act as a kinase inhibitor, potentially disrupting signaling pathways involved in cell proliferation and survival.

Anticancer Activity

A significant aspect of the compound's biological profile is its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), H358 (lung adenocarcinoma), and others.

- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be in the range of 10–50 µM across different assays.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MDA-MB-231 | 25 | MTS Assay |

| H358 | 30 | MTS Assay |

| A549 | 15 | MTS Assay |

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression. For instance, protease inhibition studies indicate that it forms stable complexes with these enzymes, leading to reduced activity:

- Target Enzymes : Proteases and kinases.

- Inhibition Mechanism : Competitive inhibition through binding at the active site.

Case Studies

-

Study on MDA-MB-231 Cells :

- Researchers evaluated the effects of the compound on cell viability and apoptosis.

- Results indicated a dose-dependent decrease in cell viability with increased apoptosis markers observed through flow cytometry.

-

In Vivo Evaluation :

- Animal models were used to assess the compound's efficacy in tumor reduction.

- Tumor size measurements showed a significant reduction in treated groups compared to controls.

Toxicological Profile

While evaluating the safety profile, preliminary studies have indicated that the compound exhibits moderate toxicity levels:

- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models.

- Environmental Impact : Studies suggest low biodegradability with potential aquatic toxicity (LC50 = 4.6 mg/L).

Eigenschaften

IUPAC Name |

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOBHBNILOSBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.